molecular formula C12H17NO3 B1446809 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid CAS No. 14598-96-0

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1446809
CAS No.: 14598-96-0
M. Wt: 223.27 g/mol
InChI Key: RUSUZMYXBIGTLN-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid (CAS 14598-96-0) is a non-proteinogenic amino acid derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . Structurally, it features a benzylamino group at the C2 position, a hydroxyl group at C3, and a methyl branch on the butanoic acid backbone.

Key properties include:

  • Appearance: White crystalline powder .
  • Purity: ≥95% (pharmaceutical grade) .
  • Storage: Stable at 2–8°C .
  • Applications: Primarily used as a pharmaceutical intermediate and fine chemical reagent, with roles in drug discovery and agrochemical synthesis .

Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating proper handling .

Properties

IUPAC Name

2-(benzylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSUZMYXBIGTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Reaction Using Ni(II)-Glycine Schiff Base Complex

One of the most effective methods for preparing β-hydroxy-α-amino acids, including derivatives like 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid, is the asymmetric aldol reaction of aldehydes with a homochiral Ni(II)-glycine Schiff base complex.

  • Procedure : The reaction involves condensation of an aldehyde with the Ni(II) complex in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF).
  • Outcome : This method produces syn-(S)-β-hydroxy-α-amino acids with high stereoselectivity and enantiomeric excess.
  • Advantages : The stereoselectivity depends on reaction time, base, and aldehyde nature, allowing fine-tuning of the product configuration.
  • Scale : Multi-gram scale synthesis has been demonstrated.

This approach is well-documented to yield syn-(S)-β-hydroxyleucine analogs, structurally related to this compound.

Enzymatic Synthesis via β-Hydroxylase and Desuccinylase Enzymes

A novel multi-enzymatic system has been developed for optically pure β-hydroxy α-amino acids:

  • Enzymes involved : N-succinyl L-amino acid β-hydroxylase (SadA) and N-succinyl L-amino acid desuccinylase (LasA).
  • Mechanism : SadA stereoselectively hydroxylates N-succinyl aliphatic L-amino acids to produce N-succinyl β-hydroxy L-amino acids, which LasA then desuccinylates to yield free β-hydroxy α-amino acids.
  • Application : Using N-succinyl-L-leucine as a substrate, the system produced L-threo-β-hydroxyleucine with 93% conversion and >99% diastereomeric excess.
  • Significance : This enzymatic route offers high optical purity and efficiency suitable for mass production.

Given the structural similarity, this enzymatic method is applicable to the preparation of this compound analogs.

Alkylation and Hydrolysis of Malonic Esters

Another classical chemical approach involves the alkylation of malonic esters followed by hydrolysis:

  • Step 1: Preparation of alkali metal salts of malonic esters
    Sodium or potassium salts of diethyl or dimethyl malonate are prepared by reacting malonic esters with sodium or potassium bases (e.g., sodium methoxide, potassium tert-butoxide) in alcohol or ether solvents at controlled temperatures (10–80°C).

  • Step 2: Alkylation
    The malonate salts are alkylated with appropriate alkyl halides to introduce the benzylamino and hydroxy substituents.

  • Step 3: Hydrolysis
    The alkylated malonic esters are hydrolyzed under basic aqueous conditions (using NaOH or KOH) at 40–100°C to yield the corresponding β-hydroxy-α-amino acids.

  • Solvent considerations : Alcohols (methanol, ethanol) and ethers are commonly used; reaction solvents can be removed and replaced as needed.

  • Outcome : This method allows the preparation of optically active β-hydroxy-α-amino acids with control over stereochemistry depending on reaction conditions.

This classical approach is well-established and adaptable for synthesizing this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Stereoselectivity Yield/Conversion Advantages Limitations
Asymmetric Aldol (Ni(II)-glycine Schiff base) Aldehydes, Ni(II) complex, NaH, THF High (>80% ee) Multi-gram scale High stereoselectivity, scalable Requires chiral complex synthesis
Enzymatic Synthesis (SadA + LasA) N-succinyl L-amino acids, enzymes, aqueous media Very high (>99% de) 93% conversion High optical purity, eco-friendly Enzyme availability, substrate scope
Alkylation & Hydrolysis of Malonic Esters Malonic esters, alkali bases, alkyl halides Moderate to high Variable Well-established, versatile Multi-step, requires purification
Gold-Catalyzed N,O-Acetal Formation Gold catalyst, o-alkynylbenzoic acid esters Moderate to high 34-89% yields Mild conditions, functional group tolerance Not directly for target compound

Research Findings and Notes

  • The asymmetric aldol reaction using Ni(II)-glycine Schiff base complexes is a robust method for synthesizing β-hydroxy-α-amino acids with controlled stereochemistry, including derivatives similar to this compound.
  • Enzymatic synthesis offers a green and highly stereoselective alternative, with recent studies demonstrating high conversion and diastereomeric excess for β-hydroxy amino acids.
  • The alkylation of malonic esters followed by hydrolysis remains a classical chemical route, adaptable to various β-hydroxy-α-amino acids, with detailed protocols available for preparing optically active compounds.
  • Advanced catalytic methods such as gold-catalyzed N,O-acetal formation highlight potential future directions for mild and selective synthesis approaches.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of 2-(Benzylamino)-3-oxo-3-methylbutanoic acid.

    Reduction: Formation of 2-(Benzylamino)-3-hydroxy-3-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Peptide Synthesis

  • Role : This compound serves as a crucial building block in the synthesis of peptides, enhancing the stability and bioavailability of therapeutic agents.
  • Case Study : Research indicates that incorporating this amino acid into peptide chains can improve the pharmacokinetic profiles of drugs targeting metabolic disorders .

Drug Development

  • Potential : The unique structure of 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid allows for the design of novel drug candidates, particularly for metabolic and neurodegenerative diseases.
  • Example : Studies have shown that derivatives of this compound exhibit promising activity against specific targets in metabolic pathways, suggesting potential therapeutic uses .

Biochemical Research

Enzyme Activity Studies

  • Application : Researchers utilize this compound to investigate enzyme kinetics and protein interactions, providing insights into metabolic pathways.
  • Findings : Experiments have demonstrated that this compound can modulate enzyme activity, influencing metabolic processes relevant to disease states .

Protein Interaction Studies

  • Importance : Understanding how this compound interacts with proteins can reveal new therapeutic targets.
  • Research Insight : Investigations have shown that this compound can affect protein conformation and function, potentially leading to the development of targeted therapies .

Cosmetic Formulations

Skin Benefits

  • Exploration : The compound is being studied for its potential moisturizing and anti-aging properties in cosmetic formulations.
  • Research Outcome : Preliminary studies suggest that it may enhance skin hydration and elasticity, making it a candidate for innovative skincare products .

Food Industry Applications

Food Additive

  • Use Case : this compound can be utilized as a flavor enhancer or functional food additive.
  • Health Benefits : Its incorporation into food products may promote health benefits due to its amino acid properties, contributing to wellness-oriented dietary products .

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
PharmaceuticalBuilding block for peptides; drug developmentEnhances stability and bioavailability; novel drug candidates identified
Biochemical ResearchEnzyme activity modulation; protein interaction studiesAffects enzyme kinetics; reveals new therapeutic targets
Cosmetic FormulationsPotential moisturizing and anti-aging propertiesImproves skin hydration and elasticity
Food IndustryFlavor enhancer; functional food additivePromotes health benefits in dietary products

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS not provided)

  • Structure : Benzamide derivative with a hydroxy-tert-butyl group.
  • Key Differences: Contains an amide bond instead of an amino acid backbone. Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization—a property absent in the target compound .
  • Applications: Catalyst in organic synthesis, contrasting with the pharmaceutical focus of 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid .

2-(Benzylamino)-3-methoxy-3-methylbutanoic Acid (CAS 1253527-61-5)

  • Structure : Methoxy substitution at C3 instead of hydroxyl.
  • Key Differences :
    • Lipophilicity : Methoxy group increases logP, enhancing membrane permeability but reducing hydrogen-bonding capacity .
    • Reactivity : Methoxy is less polar and metabolically stable compared to the hydroxyl group, altering pharmacokinetics .
  • Applications : Research-specific intermediate (e.g., protease inhibition studies), whereas the hydroxylated variant has broader pharmaceutical use .

Amino Acid Derivatives

3-Hydroxy-2-methylbutanoic Acid (CAS 473-86-9)

  • Structure: Lacks the benzylamino group; simpler hydroxy acid.
  • Biological Role: Metabolic intermediate (e.g., ketogenesis), unlike the synthetic applications of the target compound .
  • Applications: Flavoring agents and metabolic disorder diagnostics .

2-Benzylamino-N-cyclohexyl-succinamic Acid (CAS 107328-14-3)

  • Structure: Succinamic acid backbone with benzylamino and cyclohexylcarbamoyl groups.
  • Key Differences :
    • Chain Length : Extended four-carbon backbone vs. three-carbon in the target compound.
    • Functionality : Carboxamide group enhances binding to enzymes (e.g., proteases) .
  • Applications : Specialized intermediates in peptide mimetics .

Heterocyclic Analogues

4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (CAS not provided)

  • Structure: Fused oxazole-quinoline heterocycles.
  • Key Differences: Rigidity: Aromatic systems enable π-π stacking in drug-receptor interactions, unlike the flexible amino acid backbone of the target compound .
  • Applications : Anticancer and antimicrobial scaffolds, diverging from the target’s role as a synthetic intermediate .

Comparative Data Table

Compound Name CAS Molecular Formula Key Functional Groups Applications Key Differences
This compound 14598-96-0 C₁₂H₁₇NO₃ Benzylamino, hydroxyl Pharmaceuticals, intermediates Reference compound
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A C₁₁H₁₅NO₂ Amide, hydroxy-tert-butyl Catalysis Amide backbone, bidentate ligand
2-(Benzylamino)-3-methoxy-3-methylbutanoic acid 1253527-61-5 C₁₃H₁₉NO₃ Benzylamino, methoxy Protease research Increased lipophilicity
3-Hydroxy-2-methylbutanoic acid 473-86-9 C₅H₁₀O₃ Hydroxy, methyl Metabolic studies, flavoring No amino group
2-Benzylamino-N-cyclohexyl-succinamic acid 107328-14-3 C₁₇H₂₄N₂O₃ Benzylamino, carboxamide Peptide mimetics Extended backbone, carboxamide

Research Findings and Implications

  • Pharmaceutical Utility: The hydroxyl group in this compound enhances solubility for drug formulation, whereas methoxy analogues (e.g., CAS 1253527-61-5) prioritize lipophilicity for blood-brain barrier penetration .
  • Synthetic Flexibility: Unlike rigid heterocycles (e.g., oxazoloquinolines), the target compound’s flexible backbone allows modular derivatization for structure-activity relationship studies .
  • Safety Profile : The target compound’s irritation hazards (H315, H319) are comparable to benzamide derivatives but less severe than reactive heterocyclic intermediates .

Biological Activity

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid, also known as a derivative of a branched-chain amino acid, has garnered attention for its potential biological activities. This compound is structurally related to several bioactive molecules and is being investigated for various pharmacological properties. This article synthesizes current research findings, highlighting its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O3_{3}
  • CAS Number : 14598-96-0

This compound features a benzyl group attached to an amino group and a hydroxylated branched-chain structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The proposed mechanisms include:

  • Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism .
  • Cellular Signaling Pathways : It is suggested that the compound could affect signaling pathways that regulate cell proliferation and apoptosis, thereby demonstrating potential therapeutic effects in cancer research .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : Studies have demonstrated that derivatives of this compound possess anticonvulsant properties. For instance, modifications in the benzyl moiety significantly enhance anticonvulsant activity, making it a candidate for further pharmacological development .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential benefits in conditions like Alzheimer's disease .
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could help mitigate oxidative stress-related damage in cells .

Case Studies

A review of case studies provides insight into the practical applications and efficacy of this compound:

  • Study on Anticonvulsant Efficacy : In a controlled trial involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure frequency, with significant efficacy observed at higher concentrations (ED50 = 20 mg/kg) compared to control groups .
  • Neuroprotection in Experimental Models : Research involving cellular models exposed to neurotoxic agents showed that treatment with this compound resulted in reduced cell death and improved viability compared to untreated controls, suggesting protective effects against neurotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-amino-3-methylbutanoateEthyl ester groupAnticonvulsant
N-benzyl derivativesVarying substitutions on benzylEnhanced neuroprotection
2-Amino-3-hydroxyisobutyric acidLacks benzyl groupLower bioactivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid
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2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid

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